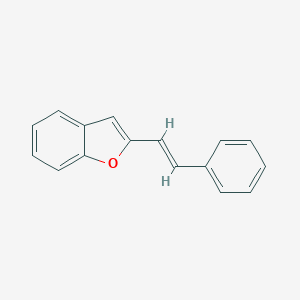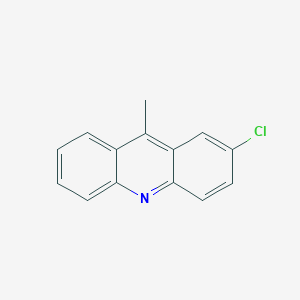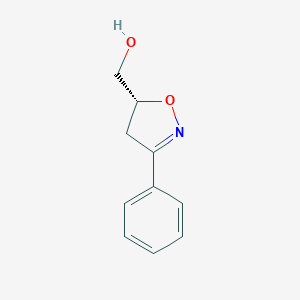
3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound is commonly referred to as HPPH and has shown promising results in preclinical studies for cancer treatment.
Mecanismo De Acción
The mechanism of action of HPPH involves the generation of reactive oxygen species upon exposure to light of a specific wavelength. The reactive oxygen species can cause cellular damage and induce apoptosis in cancer cells. HPPH has been shown to accumulate selectively in cancer cells, which enhances its therapeutic efficacy and reduces side effects.
Biochemical and physiological effects:
HPPH has been shown to have low toxicity and good biocompatibility, which makes it a promising candidate for PDT. It has been shown to accumulate selectively in tumor tissue and has a long half-life, which enhances its therapeutic efficacy. HPPH has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HPPH is its high selectivity for cancer cells, which reduces the risk of side effects. It also has a long half-life, which allows for effective PDT treatment. However, HPPH is sensitive to light and requires careful handling and storage. It also has limited solubility in aqueous solutions, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for research on HPPH. One area of interest is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of new delivery methods for HPPH, such as nanoparticles or liposomes, which could improve its solubility and enhance its therapeutic efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of HPPH for cancer treatment.
Métodos De Síntesis
The synthesis of HPPH involves the reaction of 3-methyl-1-phenyl-5-pyridin-3-yl-1H-pyrrol-2-one with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain HPPH. This synthesis method has been optimized to yield high purity HPPH with good yields.
Aplicaciones Científicas De Investigación
HPPH has been extensively studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer followed by exposure to light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can selectively kill cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and pancreatic cancer.
Propiedades
Fórmula molecular |
C23H18N2O3 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenyl-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18N2O3/c1-15-9-11-16(12-10-15)21(26)19-20(17-6-5-13-24-14-17)25(23(28)22(19)27)18-7-3-2-4-8-18/h2-14,20,26H,1H3/b21-19- |
Clave InChI |
DLVMKBYWHNZXSN-VZCXRCSSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)


